molecular formula C10H11ClN2 B13123505 4-Chloro-3-isopropyl-1H-indazole

4-Chloro-3-isopropyl-1H-indazole

Cat. No.: B13123505
M. Wt: 194.66 g/mol
InChI Key: SCFYEMGARVEZIZ-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropyl-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a chlorine atom at the fourth position and an isopropyl group at the third position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-isopropyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with isopropylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-isopropyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of N-alkyl or N-aryl substituted indazoles.

Scientific Research Applications

4-Chloro-3-isopropyl-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    4-Chloro-1H-indazole: Lacks the isopropyl group, which may result in different biological activities.

    3-Isopropyl-1H-indazole: Lacks the chlorine atom, affecting its chemical reactivity and biological properties.

    4-Bromo-3-isopropyl-1H-indazole: Similar structure with a bromine atom instead of chlorine, which may alter its reactivity and applications.

Uniqueness: 4-Chloro-3-isopropyl-1H-indazole is unique due to the presence of both chlorine and isopropyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

4-chloro-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C10H11ClN2/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

SCFYEMGARVEZIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NN1)C=CC=C2Cl

Origin of Product

United States

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